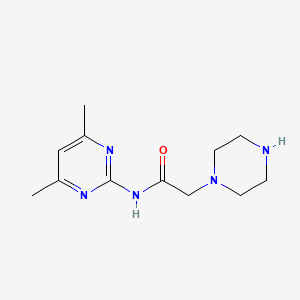
1-Piperazineacetamide, N-(4,6-dimethyl-2-pyrimidinyl)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Piperazineacetamide, N-(4,6-dimethyl-2-pyrimidinyl)- is a compound that belongs to the class of pyrimidine derivatives. Pyrimidine derivatives are known for their wide range of biological activities and applications in medicinal chemistry. This compound, in particular, has garnered interest due to its potential pharmacological properties and its role as a building block in the synthesis of various bioactive molecules.
Preparation Methods
The synthesis of 1-Piperazineacetamide, N-(4,6-dimethyl-2-pyrimidinyl)- typically involves the reaction of 4,6-dimethyl-2-pyrimidinylamine with piperazine derivatives. One common method includes the use of N-(2-chloropyrimidin-4-yl)-N,2,3-dimethyl-2 H-indazol-6-amine, which is prepared by reacting N2,3-trimethyl-2H-indazol-6-amine with 2,4-dichloropyrimidine in a mixture of water and methanol at temperatures ranging from 25 to 30°C . Industrial production methods often involve similar synthetic routes but are optimized for higher yields and scalability.
Chemical Reactions Analysis
1-Piperazineacetamide, N-(4,6-dimethyl-2-pyrimidinyl)- undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the pyrimidine ring, using reagents such as sodium hydride or potassium tert-butoxide.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
1-Piperazineacetamide, N-(4,6-dimethyl-2-pyrimidinyl)- has several scientific research applications, including:
Chemistry: It serves as a precursor in the synthesis of more complex heterocyclic compounds.
Biology: The compound is used in studies related to enzyme inhibition and receptor binding due to its structural similarity to biologically active molecules.
Industry: The compound is used in the production of agrochemicals and other industrial chemicals.
Mechanism of Action
The mechanism of action of 1-Piperazineacetamide, N-(4,6-dimethyl-2-pyrimidinyl)- involves its interaction with specific molecular targets, such as enzymes or receptors. The pyrimidine ring is known to interact with nucleic acids and proteins, potentially inhibiting enzyme activity or modulating receptor function. The exact pathways and targets depend on the specific application and the biological system being studied .
Comparison with Similar Compounds
1-Piperazineacetamide, N-(4,6-dimethyl-2-pyrimidinyl)- can be compared with other pyrimidine derivatives, such as:
2-(4,6-Dimethylpyrimidin-2-ylamino)naphthalene-1,4-dione: This compound also contains a pyrimidine ring and is used in similar applications.
1-(2-Pyrimidyl)piperazine: Another pyrimidine derivative with applications in medicinal chemistry.
The uniqueness of 1-Piperazineacetamide, N-(4,6-dimethyl-2-pyrimidinyl)- lies in its specific substitution pattern on the pyrimidine ring, which imparts distinct chemical and biological properties.
Properties
CAS No. |
1152533-86-2 |
|---|---|
Molecular Formula |
C12H19N5O |
Molecular Weight |
249.31 g/mol |
IUPAC Name |
N-(4,6-dimethylpyrimidin-2-yl)-2-piperazin-1-ylacetamide |
InChI |
InChI=1S/C12H19N5O/c1-9-7-10(2)15-12(14-9)16-11(18)8-17-5-3-13-4-6-17/h7,13H,3-6,8H2,1-2H3,(H,14,15,16,18) |
InChI Key |
ONENYIDTXQLADW-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=NC(=N1)NC(=O)CN2CCNCC2)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


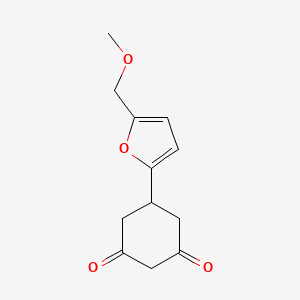

![3-[4-(Butan-2-yl)phenyl]-2-sulfanyl-3,4-dihydroquinazolin-4-one](/img/structure/B12110831.png)
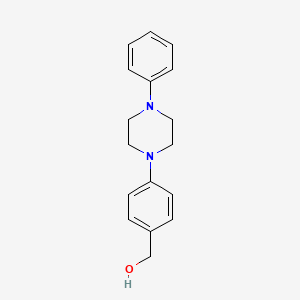
![4-Chloro-3-[1-hydroxy-2-(methylamino)ethyl]phenol](/img/structure/B12110843.png)
![2-{4-Azatricyclo[5.2.1.0,2,6]dec-8-en-4-yl}ethan-1-amine](/img/structure/B12110856.png)

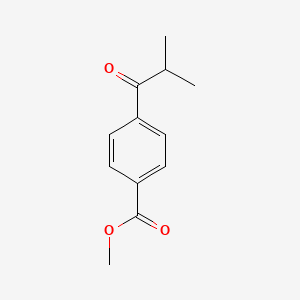
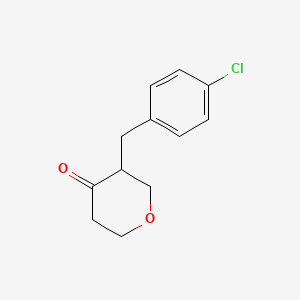

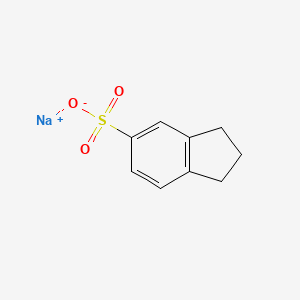


![N-[2-(3-bromophenyl)-2-oxoethyl]acetamide](/img/structure/B12110911.png)
